![molecular formula C27H29NO6 B11152053 trans-4-[({[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11152053.png)
trans-4-[({[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
4-({2-[(6-ETHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features a chromenyl group, a cyclohexane ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(6-ETHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromenyl group: This can be achieved through the condensation of an appropriate phenol with an ethyl acetoacetate derivative under acidic conditions.
Attachment of the chromenyl group to the cyclohexane ring: This step involves the reaction of the chromenyl derivative with a cyclohexane carboxylic acid derivative in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
Introduction of the acetamido group: This can be done by reacting the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(6-ETHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-({2-[(6-ETHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-({2-[(6-ETHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-((6-ETHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY)PROPANOIC ACID: This compound shares the chromenyl group but differs in the rest of its structure.
8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate: Another compound with a chromenyl group, but with different substituents.
Uniqueness
4-({2-[(6-ETHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of a chromenyl group, a cyclohexane ring, and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C27H29NO6 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-[[[2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C27H29NO6/c1-2-18-12-22-21(19-6-4-3-5-7-19)13-26(30)34-24(22)14-23(18)33-16-25(29)28-15-17-8-10-20(11-9-17)27(31)32/h3-7,12-14,17,20H,2,8-11,15-16H2,1H3,(H,28,29)(H,31,32) |
InChI Key |
KNBGYUXCXDOOSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)NCC3CCC(CC3)C(=O)O)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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